5-Bromo-6-fluoro-3-iodo-1H-indazole
Overview
Description
5-Bromo-6-fluoro-3-iodo-1H-indazole: is a heterocyclic compound with the molecular formula C7H3BrFIN2 and a molecular weight of 340.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the indazole ring, making it a unique and valuable compound in various fields of scientific research .
Mechanism of Action
Mode of Action
It’s worth noting that the synthesis of similar compounds involves substitution reactions and cyclization .
Biochemical Pathways
Similar compounds have been used in the preparation of histone deacetylase inhibitors , which play a crucial role in the regulation of gene expression.
Result of Action
Similar compounds have been shown to interact with various receptors, potentially leading to changes in gene expression .
Action Environment
It’s worth noting that the compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of indazole derivatives using appropriate halogenating agents such as N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and iodine . The reaction conditions often require the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF) and may involve catalysts such as copper or palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents . Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoro-3-iodo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium or copper catalysts, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Biology: In biological research, this compound is used to study the effects of halogenated indazoles on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, 5-Bromo-6-fluoro-3-iodo-1H-indazole is used in the synthesis of advanced materials, including polymers and electronic materials .
Comparison with Similar Compounds
- 5-Bromo-3-iodo-1H-indazole
- 6-Fluoro-3-iodo-1H-indazole
- 5-Bromo-6-fluoro-1H-indazole
- 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Uniqueness: 5-Bromo-6-fluoro-3-iodo-1H-indazole is unique due to the presence of three different halogen atoms on the indazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-6-fluoro-3-iodo-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDLPSYMXVKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)I)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733492 | |
Record name | 5-Bromo-6-fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-82-7 | |
Record name | 5-Bromo-6-fluoro-3-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633335-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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